molecular formula C20H17ClN2O4S B14214165 N-(4-{[2-(2-Chlorophenoxy)phenyl]sulfamoyl}phenyl)acetamide CAS No. 827577-15-1

N-(4-{[2-(2-Chlorophenoxy)phenyl]sulfamoyl}phenyl)acetamide

Cat. No.: B14214165
CAS No.: 827577-15-1
M. Wt: 416.9 g/mol
InChI Key: JQGZTBKLMWCTMC-UHFFFAOYSA-N
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Description

N-(4-{[2-(2-Chlorophenoxy)phenyl]sulfamoyl}phenyl)acetamide is a chemical compound known for its diverse applications in scientific research. It is characterized by its complex molecular structure, which includes a chlorophenoxy group, a sulfamoyl group, and an acetamide group. This compound is of interest due to its potential biological activities and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[2-(2-Chlorophenoxy)phenyl]sulfamoyl}phenyl)acetamide typically involves multiple steps. One common method starts with the reaction of 2-chlorophenol with phenylsulfonyl chloride to form 2-(2-chlorophenoxy)phenylsulfonyl chloride. This intermediate is then reacted with 4-aminophenylacetamide under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[2-(2-Chlorophenoxy)phenyl]sulfamoyl}phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the conversion of the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solution.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(4-{[2-(2-Chlorophenoxy)phenyl]sulfamoyl}phenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-{[2-(2-Chlorophenoxy)phenyl]sulfamoyl}phenyl)acetamide involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory activity is believed to be mediated through the inhibition of cyclooxygenase enzymes, which play a key role in the inflammatory response. The compound may also interact with other cellular targets, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{[2-(2-Fluorophenoxy)phenyl]sulfamoyl}phenyl)acetamide
  • N-(4-{[2-(2-Bromophenoxy)phenyl]sulfamoyl}phenyl)acetamide
  • N-(4-{[2-(2-Methylphenoxy)phenyl]sulfamoyl}phenyl)acetamide

Uniqueness

N-(4-{[2-(2-Chlorophenoxy)phenyl]sulfamoyl}phenyl)acetamide is unique due to the presence of the chlorophenoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, distinguishing it from other similar compounds with different substituents.

Properties

CAS No.

827577-15-1

Molecular Formula

C20H17ClN2O4S

Molecular Weight

416.9 g/mol

IUPAC Name

N-[4-[[2-(2-chlorophenoxy)phenyl]sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C20H17ClN2O4S/c1-14(24)22-15-10-12-16(13-11-15)28(25,26)23-18-7-3-5-9-20(18)27-19-8-4-2-6-17(19)21/h2-13,23H,1H3,(H,22,24)

InChI Key

JQGZTBKLMWCTMC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2OC3=CC=CC=C3Cl

Origin of Product

United States

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